3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Description
3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C30H28BrN3O7S and its molecular weight is 654.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinazoline Derivatives
Quinazoline derivatives are synthesized using various intermediates and methods. One approach involves the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline and 6-(2-amino-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinoline. These intermediates react with various reagents like triethyl orthoformate, cyanogen bromide, and urea to yield the quinazoline derivatives. Novel Reissert-type reactions and attempted dehydrogenation of certain compounds are also part of the synthesis process (Phillips & Castle, 1980).
Antitumor Activity
Novel quinazoline analogues have demonstrated significant antitumor activity. For instance, certain benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, with specific compounds showing selectivity towards CNS, renal, and breast cancer cell lines. Molecular docking studies suggest these compounds bind similarly to known inhibitors at the ATP binding site of EGFR-TK and B-RAF kinase, indicating a potential mechanism of action (Al-Suwaidan et al., 2016).
Synthesis of Heterocycles
The compound is used in the synthesis of various heterocycles. For instance, novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones are prepared through azide cycloaddition reaction, showcasing the compound's utility in creating diverse chemical structures (Komaraiah et al., 2007).
Antimicrobial Evaluation
Quinazoline-based hybrids have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Notably, certain compounds show high efficacy and potency, comparable to standard treatments, highlighting the potential of quinazoline derivatives in antimicrobial therapies (Shah et al., 2015).
Properties
IUPAC Name |
3-[6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BrN3O7S/c1-38-24-8-3-18(13-25(24)39-2)9-11-32-28(36)10-12-34-29(37)21-14-26-27(41-17-40-26)15-22(21)33-30(34)42-16-23(35)19-4-6-20(31)7-5-19/h3-8,13-15H,9-12,16-17H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCADEUOIBHEQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Br)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BrN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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